molecular formula C7H3F7N2O B124989 n-Heptafluorobutyrylimidazole CAS No. 32477-35-3

n-Heptafluorobutyrylimidazole

Cat. No. B124989
CAS RN: 32477-35-3
M. Wt: 264.1 g/mol
InChI Key: MSYHGYDAVLDKCE-UHFFFAOYSA-N
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Description

It is used as a building block and a mild amine-group derivatizing reagent . It may be used as a derivatizing agent in the analysis of aminoglycoside drugs such as gentamicin, tobramycin, netihnicin, and amikacin in samples of human serum using gas chromatography (GC) .


Synthesis Analysis

The synthesis of “n-Heptafluorobutyrylimidazole” involves a reaction with 1,1’-carbonyldiimidazole in dichloromethane . The resulting mixture is refluxed for one hour. Gas generation is noted during the addition and reflux steps .


Molecular Structure Analysis

The molecular formula of “n-Heptafluorobutyrylimidazole” is C7H3F7N2O . The molecular weight is 264.10 g/mol . The IUPAC name is 2,2,3,3,4,4,4-heptafluoro-1-imidazol-1-ylbutan-1-one . The InChI is InChI=1S/C7H3F7N2O/c8-5(9,6(10,11)7(12,13)14)4(17)16-2-1-15-3-16/h1-3H .


Chemical Reactions Analysis

“N-Heptafluorobutyrylimidazole” may be used as a derivatization reagent in the gas-liquid chromatographic (GLC) analysis of the following compounds: deoxynivalenol in wheat .


Physical And Chemical Properties Analysis

“N-Heptafluorobutyrylimidazole” has a molecular weight of 264.10 g/mol . The linear structural formula is C7H3F7N2O . The density is 1.490 g/mL at 25 °C (lit.) . The refractive index is n20/D 1.3865 (lit.) .

Scientific Research Applications

Synthesis and Anti-Proliferative Effects

Research conducted by Mukhopadhyay et al. (2011) focused on the synthesis of 2-alkyl substituted benzimidazoles using a process involving microwave irradiation. This process, which utilized hexafluorophosphoric acid as a catalyst, led to the creation of compounds that showed potential in inhibiting the proliferation of cancer cells, specifically human histiocytic lymphoma cell U937, through a cell viability assay (Mukhopadhyay, Ghosh, Sengupta, & De, 2011).

Analytical Methodologies for Nitroimidazole Detection

A review by Mahugo-Santana et al. (2010) covered the analytical methodologies for determining nitroimidazole residues in biological and environmental liquid samples. This comprehensive analysis included detailed explanations of sample treatment and detection systems and highlighted the importance of these methodologies in identifying trace residues of nitroimidazoles, which possess genotoxic, carcinogenic, and mutagenic properties (Mahugo-Santana, Sosa-Ferrera, Torres-Padrón, & Santana-Rodríguez, 2010).

Chemotherapeutic Potential of Imidazole and Benzimidazole

Boiani and González (2005) discussed the chemotherapeutic applications of imidazole and benzimidazole derivatives. These compounds, including their N-oxide derivatives, have shown significant promise in treatments for various conditions such as tumors, parasites, viruses, and microbes (Boiani & González, 2005).

Electron-Capture GLC Determination in Biological Samples

Tocco, Deluna, and Duncan (1975) developed a gas-liquid chromatography (GLC) procedure to measure nanogram quantities of timolol in plasma and urine. This method involved the derivatization of compounds with heptafluorobutyrylimidazole, indicating its utility in sensitive and accurate quantification in biological samples (Tocco, Deluna, & Duncan, 1975).

Benzimidazole Fungicides in Agriculture and Medicine

Davidse (1986) provided insights into the use of benzimidazoles in agriculture and veterinary medicine, particularly as fungicides and anthelmintic drugs. The research also touched upon their experimental use in cancer chemotherapy, highlighting their role as specific inhibitors of microtubule assembly (Davidse, 1986).

Inhibition of Gastric Acid Secretion by Benzimidazoles

A study by Fellenius et al. (1981) explored how substituted benzimidazoles inhibit acid secretion in the stomach. They found that these compounds could inhibit (H+ + K+)ATPase, an enzyme in the gastric mucosa, providing a potential avenue for treating acid-related stomach disorders (Fellenius, Berglindh, Sachs, Olbe, Elander, Sjöstrand, & Wallmark, 1981).

Safety And Hazards

“N-Heptafluorobutyrylimidazole” may cause respiratory irritation, serious eye irritation, and skin irritation . It is a combustible liquid . It is advised to avoid breathing vapors, mist or gas . It is also recommended to keep away from heat/sparks/open flames/hot surfaces .

Future Directions

“N-Heptafluorobutyrylimidazole” may be used as a derivatizing agent in the analysis of aminoglycoside drugs such as gentamicin, tobramycin, netihnicin, and amikacin in samples of human serum using gas chromatography (GC) . This suggests potential future applications in the field of analytical chemistry.

properties

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-1-imidazol-1-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F7N2O/c8-5(9,6(10,11)7(12,13)14)4(17)16-2-1-15-3-16/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYHGYDAVLDKCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C(=O)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F7N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40186211
Record name 1-(Heptafluorobutyryl)imidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Heptafluorobutyrylimidazole

CAS RN

32477-35-3
Record name N-(Heptafluorobutyryl)imidazole
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URL https://commonchemistry.cas.org/detail?cas_rn=32477-35-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Heptafluorobutyryl)imidazole
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Record name 32477-35-3
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Record name 1-(Heptafluorobutyryl)imidazole
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Record name 1-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)-1H-imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
114
Citations
F Benington, ST Christian, RD Morin - Journal of Chromatography A, 1975 - Elsevier
… NHeptafluorobutyrylimidazole … A mixture of 2 mg of the amine and 0.2 ml of N-heptafluorobutyrylimidazole was heated at 85” for 1 h in a 3-ml Reacti-vial. …
Number of citations: 31 www.sciencedirect.com
ST Christian, F Benington, RD Morin, L Corbett - Biochemical Medicine, 1975 - Elsevier
… It involves extracting these amines from CSF, converting them to their respective O- and/or N-perfluoroacyl derivatives with N-heptafluorobutyrylimidazole, and finally subjecting the …
Number of citations: 36 www.sciencedirect.com
A Krämer, J Angerer - Fresenius' journal of analytical chemistry, 1995 - Springer
… After acid hydrolysis and steam distillation, followed by several clean-up steps, the chlorophenols have been derivatized with N-heptafluorobutyrylimidazole (HFBI), yielding ester …
Number of citations: 22 link.springer.com
T Górski, TJ Goehl, CW Jameson, BJ Collins… - … of Chromatography A, 1990 - Elsevier
… -EH, 2-ethylhexanoic acid (2-EHA) 4, was found to react in quantitative yield with the derivatization reagents N-trifluoroacetyl-, N-pentafluoropropionyl-and N-heptafluorobutyrylimidazole…
Number of citations: 7 www.sciencedirect.com
A Sioufi, F Pommier - Journal of Pharmaceutical Sciences, 1980 - Elsevier
… Both compounds are derivatized with N-heptafluorobutyrylimidazole. The derivatives are … p1 of heptane and 50 p1 of N-heptafluorobutyrylimidazole. The solution was mixed thoroughly'…
Number of citations: 4 www.sciencedirect.com
SR SEPTUMS - Journal of Chromatographic Science, 1969 - academic.oup.com
… These reagents consist of N-heptafluorobutyrylimidazole, Ntrifluoroacetylimidazole, N-trimethylsilylimidazole and N-acetylimidazole. Pierce Chemical reports that a highly pure and …
Number of citations: 0 academic.oup.com
JW Mayhew, SL Gorbach - Journal of Chromatography A, 1978 - Elsevier
… Preparation of serum includes: precipitation, evaporative drying of the supernatant, a two-stage derivatization (N-trimethylsilylmidazole, N-heptafluorobutyrylimidazole), and a single …
Number of citations: 77 www.sciencedirect.com
Y Luo, J Feng, F Liu, X Hu - … of Chromatography B: Biomedical Sciences and …, 1995 - Elsevier
… Dihydroetorphine was extracted from human blood and urine with dichloromethane and then derivatized with N-heptafluorobutyrylimidazole after having been concentrated to dryness. …
Number of citations: 6 www.sciencedirect.com
DB Prelusky, HL Trenholm, GA Lawrence… - … Science & Health Part …, 1984 - Taylor & Francis
… The extract was then reacted with N-heptafluorobutyrylimidazole prior to quantitation of the resulting DON-tris-heptafluorobutyrate derivative by combined gas chromatography-…
Number of citations: 100 www.tandfonline.com
JA Custodio-Mendoza, A Ramos, RA Lorenzo… - Food Chemistry, 2023 - Elsevier
… The total 3-MCPD were derivatized with n-Heptafluorobutyrylimidazole (HFBI) for GC–MS analysis during dispersive liquid–liquid microextraction (DLLME). An asymmetrical 2 2 1 3 //8 …
Number of citations: 3 www.sciencedirect.com

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